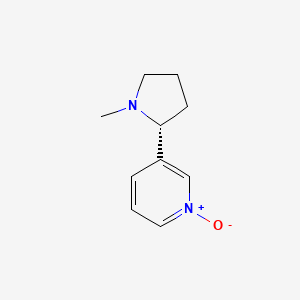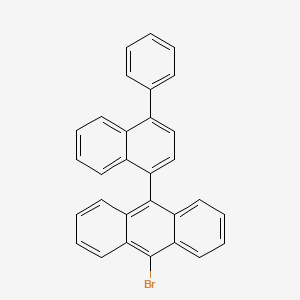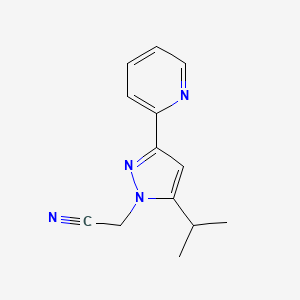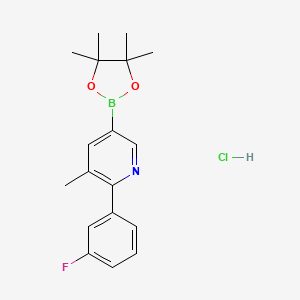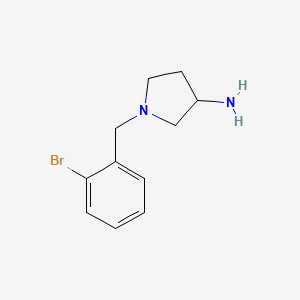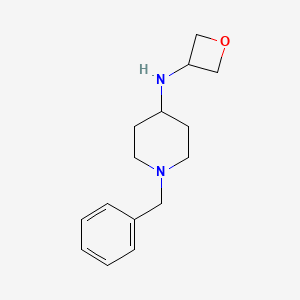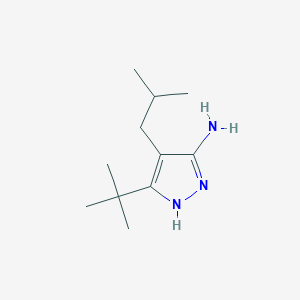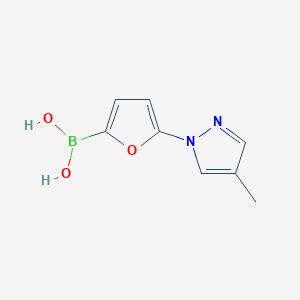
(5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid: is an organic compound with the molecular formula C8H9BN2O3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid typically involves the reaction of 5-bromo-2-furanylboronic acid with 4-methyl-1H-pyrazole under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various aryl or vinyl-substituted products depending on the reactants used.
Scientific Research Applications
Chemistry: (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors, contributing to the discovery of new therapeutic agents .
Industry: The compound’s boronic acid functionality makes it useful in materials science, particularly in the development of sensors and catalysts. It can be incorporated into polymers or other materials to enhance their properties .
Mechanism of Action
The mechanism of action of (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through the formation of reversible covalent bonds with active site residues. The boronic acid group can interact with serine or threonine residues in enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound also contains a pyrazole ring and is used in medicinal chemistry for its potential anti-cancer properties.
3-(5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid: A structural isomer with similar reactivity but different physical properties.
Uniqueness: (5-(4-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole and furan ring system. This structure provides a unique set of chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
[5-(4-methylpyrazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-4-10-11(5-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
JDPDJLRGDIDQHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
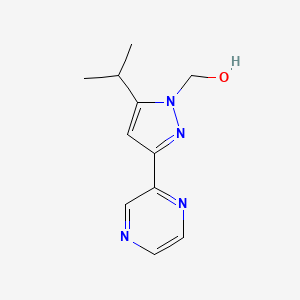
![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)
